molecular formula C6H4N2O4 B1588196 Pyridazine-4,5-dicarboxylic Acid CAS No. 59648-14-5

Pyridazine-4,5-dicarboxylic Acid

Cat. No.: B1588196
CAS No.: 59648-14-5
M. Wt: 168.11 g/mol
InChI Key: YRTBTTMXMPXJBB-UHFFFAOYSA-N
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Description

Pyridazine-4,5-dicarboxylic acid is an organic compound with the molecular formula C6H4N2O4. It is a derivative of pyridazine, a six-membered aromatic ring containing two adjacent nitrogen atoms.

Mechanism of Action

Target of Action

Pyridazine-4,5-dicarboxylic Acid is a complex compound that has been found to interact with various targets. One of the primary targets of this compound is DNA . The compound has been shown to bind moderately with DNA, which could potentially make it a candidate for cancer therapy .

Mode of Action

The interaction of this compound with its targets is quite unique. In a water-soluble zinc complex, each Zn 2+ ion is six-coordinated by two oxygen atoms from the two this compound ligands, two nitrogen atoms from two 4,4’-Bipy and two oxygen atoms from two water molecules . This interaction with DNA was studied by circular dichroism spectroscopy .

Biochemical Pathways

The compound’s ability to bind with dna suggests that it may influence genetic transcription and translation processes

Pharmacokinetics

The compound is known to be water-soluble , which could potentially influence its absorption, distribution, metabolism, and excretion in the body. Water solubility often contributes to a compound’s bioavailability, as it can facilitate transport through the bloodstream and across cell membranes .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with DNA . By binding with DNA, the compound could potentially influence gene expression and disrupt normal cellular processes, which could have therapeutic implications in the treatment of diseases like cancer .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its targets and exert its effects . .

Biochemical Analysis

Biochemical Properties

Pyridazine-4,5-dicarboxylic Acid can be of importance in drug-target interactions . Its inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .

Cellular Effects

Its unique physicochemical properties suggest that it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Its robust, dual hydrogen-bonding capacity suggests that it may exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The changes in the effects of this compound over time in laboratory settings are yet to be fully studied. Its inherent polarity and low cytochrome P450 inhibitory effects suggest that it may have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models are yet to be fully studied. Its unique physicochemical properties suggest that it may have threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Its unique physicochemical properties suggest that it may interact with enzymes or cofactors, and could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are yet to be fully studied. Its unique physicochemical properties suggest that it may interact with transporters or binding proteins, as well as any effects on its localization or accumulation .

Subcellular Localization

Its unique physicochemical properties suggest that it may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridazine-4,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of pyridazine-4,5-dicarboxaldehyde using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of pyridazine derivatives. This process can be optimized for large-scale production by using continuous flow reactors and efficient catalysts to enhance reaction rates and product quality .

Chemical Reactions Analysis

Types of Reactions: Pyridazine-4,5-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, halides, and other nucleophiles.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Pyridazine-4,5-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and binding properties. This makes it a valuable compound for designing novel drugs and materials with tailored functionalities .

Properties

IUPAC Name

pyridazine-4,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O4/c9-5(10)3-1-7-8-2-4(3)6(11)12/h1-2H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTBTTMXMPXJBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=N1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423509
Record name Pyridazine-4,5-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59648-14-5
Record name Pyridazine-4,5-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridazine-4,5-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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